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These application notes provide a comprehensive overview and detailed protocols for the

chelation-controlled addition of organometallic reagents to Weinreb amides, a cornerstone

reaction in modern organic synthesis for the preparation of ketones. This method is particularly

valued for its high yields and the ability to prevent over-addition to form tertiary alcohols, a

common side reaction with other acylating agents. Furthermore, the use of chiral Weinreb

amides allows for excellent stereocontrol, making it a powerful tool in the asymmetric synthesis

of complex molecules and active pharmaceutical ingredients.

Introduction
The Weinreb-Nahm ketone synthesis, first reported in 1981, involves the reaction of an N-

methoxy-N-methylamide (Weinreb amide) with an organometallic reagent, such as a Grignard

or organolithium reagent.[1][2] The success of this reaction lies in the formation of a stable,

five-membered chelated tetrahedral intermediate.[3][4] This intermediate is stable at low

temperatures and does not collapse to the ketone until acidic workup, thus preventing the

common problem of over-addition of the organometallic reagent that plagues reactions with

esters or acid chlorides.[1][5] The versatility of this reaction is demonstrated by its tolerance of

a wide variety of functional groups and its applicability to the synthesis of complex natural

products.[3]
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Mechanism of Chelation Control
The key to the success of the Weinreb ketone synthesis is the formation of a stable tetrahedral

intermediate, which is stabilized by chelation of the metal cation (Li⁺ or MgX⁺) by both the

carbonyl oxygen and the methoxy oxygen. This chelation prevents the collapse of the

intermediate and subsequent over-addition of the organometallic reagent. The ketone is only

liberated upon acidic workup.

R¹-C(=O)-N(OMe)Me Tetrahedral Intermediate
(Chelated)

 + R²-M

R²-M

H₃O⁺

Workup R¹-C(=O)-R²

N(OMe)Me⁻

Click to download full resolution via product page

Caption: Chelation-controlled addition to a Weinreb amide.

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of
Weinreb Amides from Carboxylic Acids
Weinreb amides are commonly prepared from carboxylic acids. A frequent method involves the

conversion of the carboxylic acid to an acid chloride, followed by reaction with N,O-

dimethylhydroxylamine hydrochloride.

Materials:

Carboxylic acid
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Oxalyl chloride or thionyl chloride

N,O-dimethylhydroxylamine hydrochloride

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Triethylamine (TEA) or pyridine

Anhydrous sodium sulfate or magnesium sulfate

Saturated aqueous sodium bicarbonate

Brine

Procedure:

To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM at 0 °C, add oxalyl chloride

(1.2 equiv) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas

evolution ceases.

Remove the solvent and excess oxalyl chloride under reduced pressure.

Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the solution.

Slowly add triethylamine (2.5 equiv) or pyridine (2.5 equiv) dropwise, and stir the reaction

mixture at 0 °C for 30 minutes, then at room temperature for 2-4 hours.

Quench the reaction with water or saturated aqueous sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude Weinreb amide by flash column chromatography on silica gel.
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Protocol 2: General Procedure for the Chelation-
Controlled Addition of Grignard Reagents to Weinreb
Amides
This protocol describes the general procedure for the synthesis of ketones from Weinreb

amides using Grignard reagents.

Materials:

Weinreb amide

Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium chloride) in THF or

diethyl ether

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate or diethyl ether

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g.,

argon or nitrogen) and cool the solution to 0 °C or -78 °C, depending on the reactivity of the

Grignard reagent and substrate.

Add the Grignard reagent (1.1-1.5 equiv) dropwise to the stirred solution.

Stir the reaction mixture at the same temperature for 1-3 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

Allow the mixture to warm to room temperature and extract with ethyl acetate or diethyl ether

(3 x volume of aqueous layer).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the resulting ketone by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Chelation-
Controlled Addition of Organolithium Reagents to
Weinreb Amides
This protocol outlines the synthesis of ketones from Weinreb amides using organolithium

reagents.

Materials:

Weinreb amide

Organolithium reagent (e.g., n-Butyllithium, Phenyllithium) in a suitable solvent (e.g.,

hexanes, pentane)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate or diethyl ether

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere and

cool the solution to -78 °C.

Add the organolithium reagent (1.1-1.3 equiv) dropwise to the stirred solution.

Maintain the reaction at -78 °C and stir for 1-2 hours, monitoring by TLC.

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
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Allow the mixture to warm to room temperature and partition between water and ethyl

acetate or diethyl ether.

Separate the layers and extract the aqueous phase with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the ketone product by flash column chromatography.

Data Presentation
The following tables summarize the yields of ketone synthesis from various Weinreb amides

and organometallic reagents.

Table 1: Synthesis of Ketones from Achiral Weinreb Amides

Entry
Weinreb
Amide (R¹)

Organometalli
c (R²)

Product Yield (%)

1 Phenyl
Phenylmagnesiu

m bromide
Benzophenone 95

2 Phenyl
Methylmagnesiu

m bromide
Acetophenone 92

3 Cyclohexyl Phenyllithium
Cyclohexyl

phenyl ketone
88

4 Benzyl n-Butyllithium
1-Phenyl-2-

hexanone
85

5 4-Methoxyphenyl

3-

Fluorophenylmag

nesium chloride

3-Fluoro-4'-

methoxybenzoph

enone

85[1]

6 N-Boc-indol-2-yl

4-

Cyanophenylma

gnesium bromide

2-(4-

Cyanobenzoyl)-

N-Boc-indole

95[1]
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Table 2: Diastereoselective Addition to Chiral Weinreb Amides

The use of chiral Weinreb amides, particularly those with α- or β-stereocenters bearing a

chelating group (e.g., alkoxy, amino), allows for highly diastereoselective additions.

Entry
Chiral
Weinreb
Amide

Organomet
allic
Reagent

Product
Diastereom
eric Ratio
(d.r.)

Yield (%)

1

(S)-α-

Benzyloxy

Weinreb

Amide

Methylmagne

sium bromide

(S)-3-

Benzyloxy-2-

butanone

>95:5 85

2

(R)-β-Amino

Weinreb

Amide

Phenylmagne

sium bromide

(R)-3-Amino-

1-

phenylpropan

-1-one

>95:5 84[6]

3

α,β-

Unsaturated

Weinreb

Amide with

(S,S)-(+)-

pseudoephed

rine auxiliary

Phenyllithium

Conjugate

addition

product

>98:2 90[7]

4

N-Sulfinyl β-

amino

Weinreb

amide

DIBAL-H

N-Sulfinyl β-

amino

aldehyde

>95:5 84

5

(S)-N-Boc-

proline

Weinreb

amide

Benzyllithium

(S)-N-Boc-2-

benzoylpyrroli

dine

90:10 78

Visualizations
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Experimental Workflow: From Carboxylic Acid to Ketone
The following diagram illustrates the typical experimental workflow for the synthesis of a ketone

from a carboxylic acid via a Weinreb amide intermediate.
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Step 1: Weinreb Amide Synthesis

Step 2: Ketone Synthesis

Carboxylic Acid

Acid Chloride Formation
(e.g., (COCl)₂, DMF)

Amidation
(Me(OMe)NH·HCl, Base)

Purification
(Chromatography)

Weinreb Amide

Organometallic Addition
(R-M, THF, -78°C to 0°C)

Aqueous Workup
(e.g., sat. NH₄Cl)

Extraction & Drying

Purification
(Chromatography)

Final Ketone Product

Click to download full resolution via product page

Caption: General experimental workflow.
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Logical Relationship: Reactants and Products
This diagram shows the logical relationship between the starting materials and the final ketone

product in the Weinreb ketone synthesis.

Carboxylic Acid
(R¹-COOH)

Acid Chloride
(R¹-COCl)

Activation

Weinreb Amide
(R¹-CON(OMe)Me)

+ Me(OMe)NH

Ketone
(R¹-CO-R²)

+ R²-M
(Chelation Control)

Organometallic
(R²-M)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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